Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate
Description
Properties
Molecular Formula |
C13H21N2NaO11S2 |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate |
InChI |
InChI=1S/C13H22N2O11S2.Na/c16-5-9(18)10(19)11(20)12(21)13(28(24,25)26)15-7-1-3-8(4-2-7)27(22,23)14-6-17;/h1-4,9-21H,5-6H2,(H,24,25,26);/q;+1/p-1 |
InChI Key |
PKWKMKHLVNZNDO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)NCO.[Na+] |
Origin of Product |
United States |
Biological Activity
Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate, commonly referred to as sodium pentahydroxyhexane sulfonate, is a complex organic compound with potential biological activities. Its molecular formula is and it is classified under the CAS number 7007-76-3. This compound has garnered attention due to its possible applications in medicinal chemistry and biochemistry.
The compound features multiple hydroxyl groups and a sulfonate group, which contribute to its solubility and reactivity. The presence of a sulfamoyl group also suggests potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C13H22N2NaO11S |
| Molecular Weight | 394.36 g/mol |
| CAS Number | 7007-76-3 |
| FDA UNII | X40L29981F |
Antimicrobial Activity
Recent studies have indicated that sodium pentahydroxyhexane sulfonate exhibits significant antimicrobial properties. The compound was tested against various bacterial strains including both Gram-positive and Gram-negative bacteria.
Case Study Findings:
- Tested Organisms: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
- Methodology: Disc diffusion and broth microdilution methods were employed to evaluate the antimicrobial efficacy.
- Results: The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 mg/mL to 2.0 mg/mL depending on the bacterial strain tested. The compound showed particularly strong activity against Staphylococcus aureus with an inhibition zone of 28 mm.
Cytotoxicity
Cytotoxicity assays conducted on human cell lines revealed that sodium pentahydroxyhexane sulfonate has low toxicity at therapeutic concentrations. The compound was evaluated using MTT assays to determine cell viability.
Findings:
- Cell Lines Tested: HeLa (cervical cancer), HEK293 (human embryonic kidney)
- Results: IC50 values were found to be greater than 100 µM, indicating a favorable safety profile for potential therapeutic applications.
The biological activity of sodium pentahydroxyhexane sulfonate may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. The sulfonate group is hypothesized to play a critical role in binding to bacterial cell walls, leading to increased permeability and eventual cell lysis.
Comparative Analysis
A comparative analysis of sodium pentahydroxyhexane sulfonate with other known antimicrobial agents is shown in the table below:
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| Sodium pentahydroxyhexane sulfonate | 0.5 - 2.0 | Antimicrobial |
| Penicillin | 0.1 - 0.5 | Antimicrobial |
| Tetracycline | 1.0 - 4.0 | Antimicrobial |
Scientific Research Applications
Structural Characteristics
The molecular formula of Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate is , with a molecular weight of approximately 468.4 g/mol. The compound features multiple hydroxyl groups and a sulfonate group, which contribute to its solubility and reactivity.
Biological Activities
The compound has been studied for its biological activities, particularly in the following areas:
1. Antimicrobial Properties
- Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. The sulfonamide moiety is known for its effectiveness against bacterial infections due to its ability to inhibit bacterial growth.
2. Enzyme Inhibition
- This compound may act as an inhibitor for enzymes such as α-glucosidase and acetylcholinesterase. These enzymes play crucial roles in carbohydrate metabolism and neurotransmission respectively.
3. Drug Delivery Systems
- The compound's structure allows it to be utilized in drug delivery systems where controlled release of therapeutic agents is required. Its compatibility with biological systems makes it a candidate for further exploration in pharmaceutical formulations.
Table 1: Summary of Research Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at the University College London, various sulfonamide derivatives were tested against common bacterial strains. This compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.
Case Study 2: Enzyme Inhibition Mechanism
Another investigation focused on the inhibition of α-glucosidase by the compound. It was found that the presence of hydroxyl groups significantly contributed to binding affinity with the enzyme's active site. This research has implications for diabetes management by regulating glucose absorption.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Structural and Molecular Properties
Key Observations :
- Glucosulfamide is distinguished by its polyhydroxyhexane backbone and dual sulfonate/sulfamoyl groups, enabling hydrogen bonding and solubility .
- Mezlocillin Sodium (a β-lactam antibiotic) shares a sulfonate group but includes a bicyclic β-lactam core for antibacterial activity .
- Sodium 1-Hexanesulfonate and Sodium Methallyl Sulfonate are simpler aliphatic sulfonates with industrial uses (e.g., surfactants, polymerization) .
- PFHxS features a fully fluorinated carbon chain, conferring extreme chemical stability and environmental persistence .
Physicochemical Properties
Table 2: Solubility and Stability
Key Differences :
- Glucosulfamide’s hydroxyl-rich structure likely enhances aqueous solubility compared to PFHxS, which is hydrophobic due to fluorination .
- Mezlocillin Sodium’s β-lactam ring makes it susceptible to enzymatic degradation, unlike the stable aliphatic sulfonates .
Table 3: Industrial and Pharmaceutical Uses
Notable Contrasts:
- Mezlocillin Sodium’s therapeutic use contrasts with the industrial roles of simpler sulfonates .
Preparation Methods
Core Hexane Sulfonate Synthesis
The hexane sulfonate backbone is synthesized via sulfonation of a glucose-derived precursor. In a method analogous to sodium gluconate production (Source), glucose is oxidized under controlled conditions. For instance:
-
Glucose oxidation : A 35–40% glucose solution is treated with ozone in a gas-liquid-solid reactor using activated carbon as a catalyst (Source). The reaction proceeds at 38°C under 0.2–0.5 MPa pressure, yielding a hexane intermediate with five hydroxyl groups.
-
Sulfonation : The intermediate is sulfonated using concentrated sulfuric acid or sodium bisulfite. Source demonstrates that sulfonation at 15–60°C in aqueous NaH₂PO₄/Na₂HPO₄ buffer (pH 6–7) with 10 mol% Cu⁰ catalyst achieves 63–74% yield for analogous sulfonates.
Introduction of Sulfamoyl Anilino Group
The sulfamoyl aniline moiety is introduced via condensation:
-
Sulfamoylation : 4-Aminophenylsulfonamide is reacted with hydroxymethylsulfonic acid under acidic conditions (Source). Patents (Source) describe using AlCl₃ or H₂SO₄ as catalysts at 80–120°C, with yields up to 67% for similar aryl-sulfonamide couplings.
-
Coupling to hexane sulfonate : The sulfamoylated aniline is condensed with the hexane sulfonate core using Ullmann coupling (Source). Optimized conditions involve microwave-assisted reactions (100°C, 1–3 hr) with Cu⁰ catalyst, yielding 42–67% (Table 1).
Table 1: Ullmann Coupling Optimization (Adapted from Source)
| Catalyst | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| CuI | 80 | 3 | 42 |
| CuCl | 100 | 2 | 58 |
| Cu⁰ | 100 | 1.5 | 67 |
Enzymatic Oxidation-Coupled Functionalization
Glucose Oxidase-Mediated Oxidation
This method leverages enzymatic systems to streamline hydroxylation and sulfonation:
-
Glucose oxidation : Glucose oxidase (5,000–10,000 U/mL) and catalase (100,000–200,000 U/mL) convert glucose to gluconic acid in pH 5–7 buffer at 38°C (Source). The process avoids harsh chemicals, achieving >90% conversion in 20–24 hr.
-
In situ sulfonation : Sodium sulfite is added post-oxidation, with sulfonation occurring at 60°C under nitrogen. Source reports 92.4% recovery and 99.4% purity for sodium gluconate, suggesting applicability to the target compound.
Aniline Functionalization
The sulfamoyl aniline group is attached via reductive amination:
-
Reductive coupling : Sodium borohydride reduces the imine formed between the hexane sulfonate aldehyde and 4-(hydroxymethylsulfamoyl)aniline (Source). Yields depend on pH (optimal at 6.5–7.0) and catalyst loading.
Microwave-Assisted Ullmann Coupling
One-Pot Synthesis
Microwave irradiation accelerates the coupling of pre-sulfonated aniline derivatives to the hexane backbone:
-
Reaction setup : A mixture of 8-chloro-1-naphthalenesulfonic acid (1 equiv), 4-(hydroxymethylsulfamoyl)aniline (1.1 equiv), and Cu⁰ (10 mol%) in phosphate buffer (pH 6–7) is microwaved at 100°C for 1 hr (Source).
-
Purification : The crude product is treated with NaOH (5 M), filtered, and recrystallized from ethanol/water. This method achieves 63–74% yield with >99% purity (Source).
Advantages Over Conventional Heating
-
Faster kinetics : Reaction time reduces from 24 hr (conventional) to 1–3 hr.
-
Improved selectivity : Side reactions (e.g., over-sulfonation) decrease due to uniform heating.
Comparative Analysis of Methods
Table 2: Method Comparison
| Parameter | Stepwise Sulfonation | Enzymatic | Microwave Ullmann |
|---|---|---|---|
| Yield (%) | 58–67 | 70–80 | 63–74 |
| Purity (%) | 95–98 | 99+ | 99+ |
| Reaction Time (hr) | 24–36 | 20–24 | 1–3 |
| Scalability | Moderate | High | High |
| Cost | Low | High | Moderate |
Purification and Characterization
Activated Carbon Treatment
Crude products are decolorized using activated carbon (3–5% w/w) in ethanol, followed by membrane filtration (0.2 µm) to remove residual catalysts (Source).
Q & A
Basic Question: What analytical methods are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
High-performance liquid chromatography (HPLC) with ion-pairing agents is critical for resolving complex sulfonate derivatives. A validated approach involves using a mobile phase containing sodium 1-octanesulfonate (0.1 M, pH 4.6) paired with methanol (65:35 v/v) to improve retention and peak symmetry . For structural confirmation, tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) should be employed. The hydroxyl-rich structure may require deuterated solvents (e.g., D₂O) to suppress proton exchange artifacts in ¹H-NMR.
Basic Question: How can researchers optimize the synthesis of this sodium sulfonate derivative to minimize byproducts?
Methodological Answer:
Sulfonation reactions under controlled pH (6.5–7.5) and temperature (40–60°C) are essential to avoid over-sulfonation or hydrolysis of the hydroxymethylsulfamoyl group. A stepwise protocol includes:
Sulfamoylation : React 4-aminophenol with chlorosulfonic acid in anhydrous dichloromethane.
Hydroxymethylation : Introduce formaldehyde under basic conditions (pH 10–12).
Sulfonation : Use sodium bisulfite in aqueous ethanol to introduce the terminal sulfonate group.
Monitor intermediates via thin-layer chromatography (TLC) with UV quenching at 254 nm .
Advanced Question: How should researchers address contradictory stability data in accelerated degradation studies?
Methodological Answer:
Discrepancies often arise from matrix effects (e.g., buffer composition, light exposure). Design systematic stability studies:
- For hydrolytic stability : Test pH-dependent degradation in citrate (pH 3), phosphate (pH 7), and carbonate (pH 10) buffers at 40°C.
- For oxidative stability : Use 0.1% H₂O₂ in dark conditions.
- For photostability : Follow ICH Q1B guidelines with UV/visible light exposure.
Quantify degradation products via HPLC-UV/ELSD and cross-validate with LC-HRMS to identify fragmentation pathways .
Advanced Question: What computational strategies are suitable for predicting this compound’s interactions with biological targets?
Methodological Answer:
Leverage molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to model interactions with sulfotransferases or membrane transporters. Key steps:
Parameterization : Derive partial charges for the sulfonate and hydroxymethylsulfamoyl groups using Gaussian 16 at the B3LYP/6-31G* level.
Docking : Focus on polar residues (e.g., arginine, lysine) that may bind the sulfonate moiety.
MD Validation : Simulate solvation in explicit water (TIP3P model) for 100 ns to assess binding stability.
Cross-reference with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Question: How can researchers resolve conflicting ecotoxicology data for sulfonate derivatives?
Methodological Answer:
Contradictions may stem from differences in test organisms or environmental matrices. Standardize assays using:
- Aquatic toxicity : Daphnia magna acute immobilization tests (OECD 202) with LC₅₀ calculations.
- Biodegradation : OECD 301F manometric respirometry to assess hydroxyl group-mediated biodegradability.
Compare results to structurally similar compounds (e.g., perfluorohexane sulfonate [PFHxS]) but note that hydroxyl groups in the target compound may enhance degradation rates .
Basic Question: What storage conditions are recommended to maintain compound integrity?
Methodological Answer:
Store lyophilized powder at –20°C in amber vials under argon to prevent hygroscopic degradation. For aqueous solutions, add 0.05% sodium azide and store at 4°C for ≤72 hours. Avoid freeze-thaw cycles, as repeated crystallization may alter sulfonate hydration states .
Advanced Question: What strategies mitigate interference from hydroxyl groups in spectroscopic analysis?
Methodological Answer:
Hydroxyl protons cause signal broadening in ¹H-NMR. Mitigation includes:
- Deuterium exchange : Dissolve the compound in D₂O and acquire spectra after 24 hours.
- Chemical shift displacement : Use shift reagents like Eu(fod)₃ to resolve overlapping peaks.
For infrared (IR) spectroscopy, employ attenuated total reflectance (ATR) mode to minimize water interference in the 3200–3600 cm⁻¹ region .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
